molecular formula C11H13N3O B13099015 5-Ethyl-6-phenyl-1,2,4-triazin-4(5H)-ol

5-Ethyl-6-phenyl-1,2,4-triazin-4(5H)-ol

Cat. No.: B13099015
M. Wt: 203.24 g/mol
InChI Key: CCSCLAVNZGWRKX-UHFFFAOYSA-N
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Description

5-Ethyl-6-phenyl-1,2,4-triazin-4(5H)-ol is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-phenyl-1,2,4-triazin-4(5H)-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl hydrazine with phenyl isocyanate, followed by cyclization with a suitable reagent such as phosphorus oxychloride. The reaction conditions often include refluxing in an organic solvent like toluene or xylene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-phenyl-1,2,4-triazin-4(5H)-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, often using halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding triazine oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-Ethyl-6-phenyl-1,2,4-triazin-4(5H)-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Phenyl-1,2,4-triazin-3,5-dione: Another triazine derivative with different functional groups.

    2,4,6-Tris(phenyl)-1,3,5-triazine: A triazine compound with three phenyl groups.

    1,3,5-Triazine-2,4,6-triamine:

Uniqueness

5-Ethyl-6-phenyl-1,2,4-triazin-4(5H)-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

5-ethyl-4-hydroxy-6-phenyl-5H-1,2,4-triazine

InChI

InChI=1S/C11H13N3O/c1-2-10-11(13-12-8-14(10)15)9-6-4-3-5-7-9/h3-8,10,15H,2H2,1H3

InChI Key

CCSCLAVNZGWRKX-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=NN=CN1O)C2=CC=CC=C2

Origin of Product

United States

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